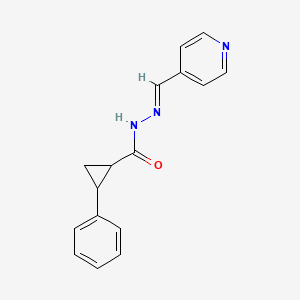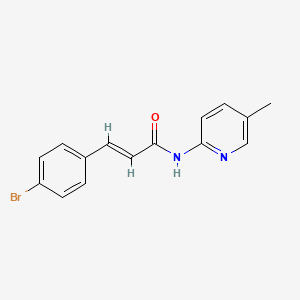![molecular formula C17H19N3O2 B5706553 N'-[(4-tert-butylbenzoyl)oxy]-3-pyridinecarboximidamide](/img/structure/B5706553.png)
N'-[(4-tert-butylbenzoyl)oxy]-3-pyridinecarboximidamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(4-tert-butylbenzoyl)oxy]-3-pyridinecarboximidamide, also known as Boc-Pyridine-2-Carboxamidine, is a chemical compound that has gained significant attention in the field of scientific research. It is a pyridine derivative that has been synthesized using various methods, and its potential applications have been studied extensively.
Wirkmechanismus
The mechanism of action of N'-[(4-tert-butylbenzoyl)oxy]-3-pyridinecarboximidamide-2-Carboxamidine is not fully understood, but it is believed to act as a competitive inhibitor of certain enzymes. It has been shown to inhibit the activity of protein kinase C, which is involved in various cellular processes, including cell growth and differentiation.
Biochemical and physiological effects:
N'-[(4-tert-butylbenzoyl)oxy]-3-pyridinecarboximidamide-2-Carboxamidine has been shown to exhibit various biochemical and physiological effects. It has been shown to inhibit the growth of certain cancer cell lines, and has been shown to exhibit antifungal and antibacterial activity. It has also been shown to inhibit the activity of protein kinase C, which is involved in various cellular processes, including cell growth and differentiation.
Vorteile Und Einschränkungen Für Laborexperimente
N'-[(4-tert-butylbenzoyl)oxy]-3-pyridinecarboximidamide-2-Carboxamidine has several advantages for lab experiments, including its ease of synthesis and purification. It has also been shown to exhibit various biochemical and physiological effects, making it a useful tool for studying cellular processes. However, its limitations include its potential toxicity and the need for further studies to fully understand its mechanism of action.
Zukünftige Richtungen
There are several future directions for the study of N'-[(4-tert-butylbenzoyl)oxy]-3-pyridinecarboximidamide-2-Carboxamidine. One potential area of research is the synthesis of new derivatives with improved activity against cancer cell lines or other diseases. Another potential area of research is the study of its mechanism of action, which could lead to the development of new drugs or therapies. Additionally, further studies are needed to fully understand its potential toxicity and limitations for lab experiments.
Synthesemethoden
The synthesis of N'-[(4-tert-butylbenzoyl)oxy]-3-pyridinecarboximidamide-2-Carboxamidine can be achieved using several methods, including the reaction of pyridine-2-carboxylic acid with tert-butyl isocyanate in the presence of a catalyst, or the reaction of pyridine-2-carboxylic acid with tert-butyl chloroformate in the presence of a base. The resulting compound can be purified using column chromatography or recrystallization.
Wissenschaftliche Forschungsanwendungen
N'-[(4-tert-butylbenzoyl)oxy]-3-pyridinecarboximidamide-2-Carboxamidine has been widely studied for its potential applications in scientific research. It has been used as a precursor for the synthesis of various compounds, including pyridine-2-carboxamidine derivatives that exhibit antifungal and antibacterial activity. It has also been used in the synthesis of inhibitors for various enzymes, including protein kinase C, and has been shown to exhibit antiproliferative activity against certain cancer cell lines.
Eigenschaften
IUPAC Name |
[(Z)-[amino(pyridin-3-yl)methylidene]amino] 4-tert-butylbenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O2/c1-17(2,3)14-8-6-12(7-9-14)16(21)22-20-15(18)13-5-4-10-19-11-13/h4-11H,1-3H3,(H2,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLNRWAKNTANNDP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)ON=C(C2=CN=CC=C2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)O/N=C(/C2=CN=CC=C2)\N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-{[(4-tert-butylphenyl)carbonyl]oxy}pyridine-3-carboximidamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-oxo-2-{[3-(trifluoromethyl)phenyl]amino}ethyl)-2-thiophenecarboxamide](/img/structure/B5706475.png)



![3-[2-(4-fluorophenoxy)ethyl]-4(3H)-quinazolinone](/img/structure/B5706497.png)


![N-[4-(dimethylamino)phenyl]-2-quinolinecarbothioamide](/img/structure/B5706505.png)

![3-{[(2,5-dimethylphenoxy)acetyl]amino}-2-methylbenzoic acid](/img/structure/B5706521.png)
![methyl 7-[(4-bromobenzoyl)amino]-2-methyl-1,3-benzoxazole-5-carboxylate](/img/structure/B5706541.png)

![1-[3-(4-methylphenyl)acryloyl]piperidine](/img/structure/B5706549.png)
![N-[2-(2,5-dichlorophenyl)-1,3-benzoxazol-5-yl]propanamide](/img/structure/B5706561.png)